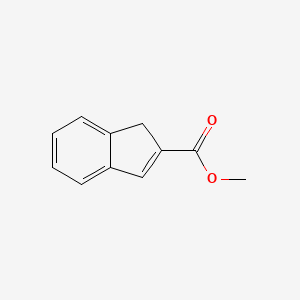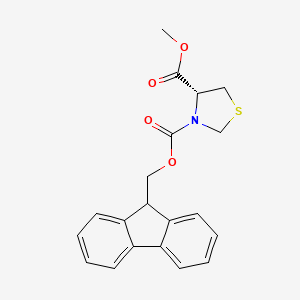![molecular formula C15H12FNO4 B7962961 Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate CAS No. 1820666-85-0](/img/structure/B7962961.png)
Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate
Vue d'ensemble
Description
Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is a complex organic compound characterized by its fluorine and methoxycarbonyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its fluorine and methoxycarbonyl groups make it a versatile building block for designing new compounds with desired properties.
Biology: In biological research, Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays. Its unique structure allows for selective binding to specific biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 3-fluoro-4-(methoxycarbonyl)benzoate: Similar structure but lacks the pyridine ring.
Methyl 5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylate: Similar structure but with a methoxy group instead of methoxycarbonyl.
Uniqueness: Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is unique due to its combination of fluorine and methoxycarbonyl groups on the pyridine ring, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propriétés
IUPAC Name |
methyl 5-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-20-14(18)11-5-10(7-17-8-11)9-3-4-12(13(16)6-9)15(19)21-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXLSVHHOTWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134141 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-85-0 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate](/img/structure/B7962902.png)
![Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate](/img/structure/B7962907.png)
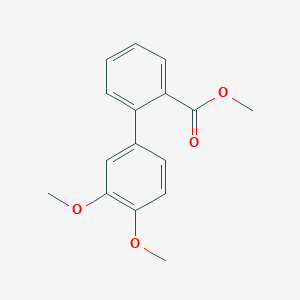

![[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid](/img/structure/B7962947.png)
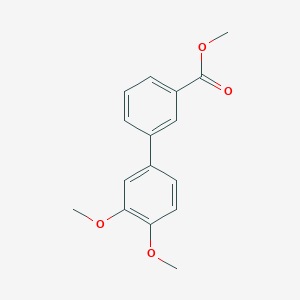
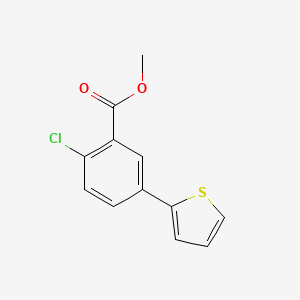
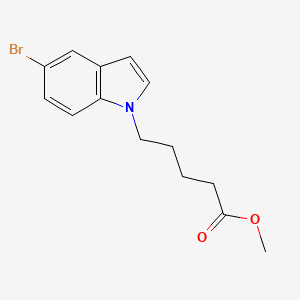

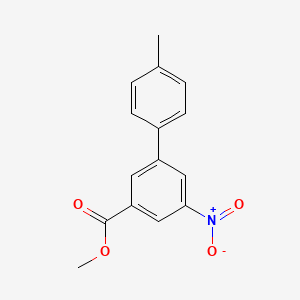
![Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate](/img/structure/B7962988.png)
